molecular formula C8H9ClO3 B1364949 5-Chlorovanillyl alcohol CAS No. 20624-92-4

5-Chlorovanillyl alcohol

Cat. No. B1364949
CAS RN: 20624-92-4
M. Wt: 188.61 g/mol
InChI Key: VQEZBFOBPUKDGM-UHFFFAOYSA-N
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Description

5-Chlorovanillyl alcohol is an organic compound with the molecular formula C8H9ClO3 and a molecular weight of 188.61 . It is also known by other names such as 2-Chloro-4-(hydroxymethyl)-6-methoxyphenol and 5-Chloro-4-hydroxy-3-methoxybenzyl alcohol .


Molecular Structure Analysis

The molecular structure of 5-Chlorovanillyl alcohol consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methoxy group . The presence of these functional groups significantly influences the compound’s physical and chemical properties.


Chemical Reactions Analysis

Alcohols, including 5-Chlorovanillyl alcohol, undergo various chemical reactions, primarily at the functional group . Two major types of reactions are dehydration and oxidation . In dehydration, an alcohol can form an alkene and water in the presence of a catalyst . In oxidation, alcohols can be converted to aldehydes, ketones, and carboxylic acids .

Scientific Research Applications

  • Effectiveness in Plaque Control and Gingivitis Treatment : Studies on chlorhexidine (CHX) mouthrinses, which are related to 5-Chlorovanillyl alcohol, have demonstrated their effectiveness in inhibiting plaque regrowth and treating gingivitis. These CHX mouthrinses were found to be efficient without the addition of alcohol, and supplementation with sodium fluoride did not weaken their clinical efficacy in controlling clinical parameters like gingival inflammation and plaque accumulation (Lorenz et al., 2006).

  • Potential for Anti-Inflammatory and Anti-Plaque Properties : Another study highlighted the potential of new CHX formulations, which may be relevant to 5-Chlorovanillyl alcohol research. These formulations, including CHX combined with cetyl pyridinium chloride (CPC), showed effectiveness as anti-plaque and anti-inflammatory agents with reduced unpleasant subjective side-effects (Quirynen et al., 2001).

  • Interaction with 5-HT3 Receptors : Research on the interaction of alcohols, including trichloroethanol, with 5-HT3 receptors can provide insights into the potential neurological effects of 5-Chlorovanillyl alcohol. These studies demonstrate how certain alcohols can modify the 5-HT3 receptor-mediated responses, which could have implications for the understanding of 5-Chlorovanillyl alcohol's interaction with similar receptor systems (Downie et al., 1995).

  • Use in Antimicrobial Efficacy and Skin Antisepsis : The antiseptic efficacy of various alcohol formulations, including chlorhexidine gluconate (CHG) combined with ethyl alcohol, has been studied. This research could be relevant in exploring 5-Chlorovanillyl alcohol's potential as an antiseptic agent. These studies have found that certain alcohol combinations are effective in reducing populations of aerobic skin flora (Reichel et al., 2009).

Safety And Hazards

5-Chlorovanillyl alcohol can cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this compound .

properties

IUPAC Name

2-chloro-4-(hydroxymethyl)-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEZBFOBPUKDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400394
Record name 5-Chlorovanillyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorovanillyl alcohol

CAS RN

20624-92-4
Record name 3-Chloro-4-hydroxy-5-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20624-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chlorovanillyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-4-HYDROXY-5-METHOXYBENZYL ALCOHOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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